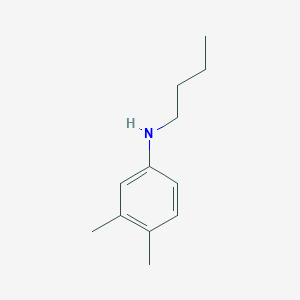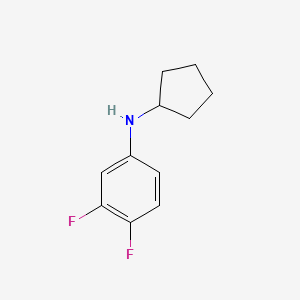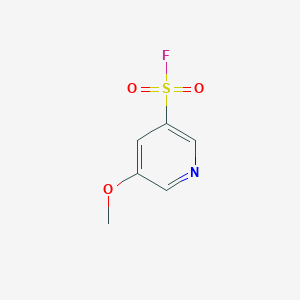
5-Methoxypyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis, chemical biology, and drug discovery. The presence of the sulfonyl fluoride group makes this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides often involve the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas, electrophilic fluorinating agents, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, substituted pyridines, and other functionalized compounds. These products are valuable intermediates in organic synthesis and drug discovery .
Scientific Research Applications
5-Methoxypyridine-3-sulfonyl fluoride has found widespread applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methoxypyridine-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and other proteins. The molecular targets and pathways involved include enzyme active sites and protein binding domains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl fluorides and fluoropyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
5-Methoxypyridine-3-sulfonyl fluoride is unique due to the presence of both the methoxy and sulfonyl fluoride groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C6H6FNO3S |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-methoxypyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3 |
InChI Key |
HGLPILOLRPMZAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


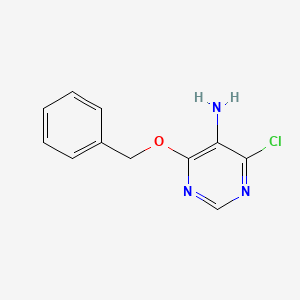
![5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B13247743.png)
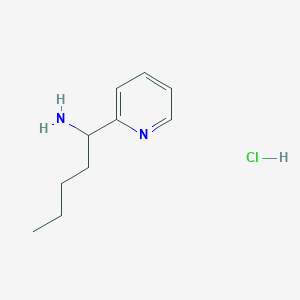

![1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione](/img/structure/B13247755.png)
![2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247758.png)
amine](/img/structure/B13247770.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13247774.png)

![4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine](/img/structure/B13247785.png)
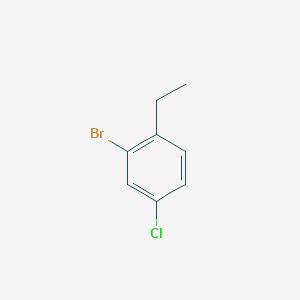
![1-[Cyano(methyl)amino]propan-2-ol](/img/structure/B13247796.png)
